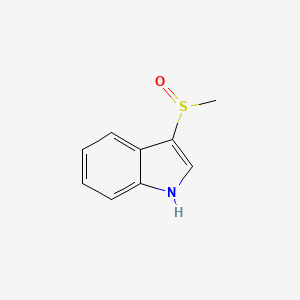

3-(Methylsulfinyl)-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methylsulfinyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c1-12(11)9-6-10-8-5-3-2-4-7(8)9/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUHKXHIIVIIDHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10515716 | |

| Record name | 3-(Methanesulfinyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10515716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86925-06-6 | |

| Record name | 3-(Methanesulfinyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10515716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Biological Activity of Indole-3-Sulfoxides in Medicinal Chemistry

Executive Summary

The indole scaffold remains a "privileged structure" in drug discovery, yet the indole-3-sulfoxide moiety represents an underutilized but highly specific pharmacophore. Unlike their sulfide (thioether) precursors or sulfone metabolites, indole-3-sulfoxides possess intrinsic chirality at the sulfur atom , enabling stereoselective interactions with protein targets.

This guide analyzes the medicinal chemistry of indole-3-sulfoxides, focusing on their role as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and tubulin polymerization inhibitors . It details the synthetic pathways for enantioselective generation, metabolic stability profiles (the "Sulfide-Sulfoxide-Sulfone" switch), and provides validated experimental protocols.

Structural Significance & The Chiral Switch

The oxidation state of the sulfur atom at the indole-3 position dictates both the physicochemical properties and the biological fate of the molecule.

The Oxidation Triad

In medicinal chemistry, the indole-3-sulfoxide sits in a critical "Goldilocks" zone between the lipophilic sulfide and the polar, stable sulfone.

-

Sulfide (-S-): High lipophilicity, prone to rapid metabolic S-oxidation.

-

Sulfoxide (-S(=O)-): Chiral , moderate polarity, hydrogen bond acceptor potential. The lone pair on sulfur creates a tetrahedral geometry, allowing for specific binding pocket discrimination.

-

Sulfone (-SO2-): Achiral, highly stable, strong hydrogen bond acceptor.

Metabolic Liability vs. Opportunity

Indole-3-sulfoxides are often metabolic intermediates. Cytochrome P450 enzymes (specifically CYP3A4) readily oxidize indole-3-sulfides to sulfoxides, and subsequently to sulfones. However, by sterically hindering the sulfur or using specific bioisosteres, the sulfoxide state can be "locked" to exploit its chiral binding properties.

Therapeutic Applications

HIV-1 NNRTIs (Indolyl Aryl Sulfones/Sulfoxides)

The most prominent application of this scaffold is in the development of NNRTIs. The Indolyl Aryl Sulfone (IAS) class, exemplified by Merck’s L-737,126 , targets the allosteric hydrophobic pocket of HIV-1 Reverse Transcriptase (RT).

-

Mechanism: The indole moiety occupies the "entrance channel" of the NNRTI binding pocket.[1] The sulfur linker positions the aryl group into the hydrophobic core (lined by Y181, Y188, W229).

-

Role of Sulfoxide: While sulfones are often preferred for stability, chiral sulfoxides have demonstrated potency against resistant strains (e.g., K103N). The sulfoxide oxygen can form unique hydrogen bonds with the backbone amide of Lys101 or Glu138 , interactions not always accessible to the planar sulfide.

Anticancer Agents (Tubulin Inhibition)

Indole-3-sulfoxides function as bioisosteres of combretastatin A-4, binding to the colchicine site of tubulin.

-

Binding Mode: The indole ring mimics the A-ring of colchicine, while the 3-sulfoxide linker orients the pendant aryl group to mimic the B-ring.

-

Effect: Inhibition of tubulin polymerization leads to G2/M cell cycle arrest and subsequent apoptosis.[2]

Visualization: Mechanism & Metabolism

Pathway Diagram: The Metabolic & Synthetic Triad

The following diagram illustrates the oxidative progression and the reagents used to control these states in the lab versus the body.

Caption: Figure 1. The oxidative trajectory of indole-3-sulfides. Note the chiral opportunity at the sulfoxide stage.

Pathway Diagram: NNRTI Binding Logic

Caption: Figure 2. Pharmacophore mapping of Indole-3-sulfoxides within the HIV-1 Reverse Transcriptase NNRTI pocket.

Experimental Protocols

Protocol A: Enantioselective Synthesis of Indole-3-Sulfoxides

Objective: To synthesize chiral sulfoxides from sulfides without over-oxidation to sulfones.

Reagents:

-

Indole-3-sulfide precursor (1.0 eq)

-

VO(acac)₂ (1 mol%)

-

Chiral Schiff base ligand (1.5 mol%)

-

Hydrogen Peroxide (H₂O₂, 30% aq, 1.1 eq)

-

Solvent: CH₂Cl₂

Workflow:

-

Catalyst Formation: In a flame-dried flask, dissolve VO(acac)₂ and the chiral ligand in CH₂Cl₂. Stir for 30 mins at room temperature to form the active chiral complex.

-

Substrate Addition: Add the indole-3-sulfide substrate to the catalyst mixture. Cool to 0°C.

-

Oxidation: Add H₂O₂ dropwise over 10 minutes. The slow addition is critical to prevent sulfone formation.

-

Monitoring: Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1). Sulfoxides typically have a lower Rf than sulfides but higher than sulfones.

-

Quench: Quench with saturated aqueous Na₂S₂O₃ to destroy excess peroxide.

-

Workup: Extract with CH₂Cl₂, dry over MgSO₄, and concentrate.

-

Purification: Flash column chromatography. Note: Sulfoxides can racemize on acidic silica; use neutralized silica (triethylamine treated) if necessary.

Protocol B: Tubulin Polymerization Assay (In Vitro)

Objective: To quantify the ability of the indole-3-sulfoxide to inhibit microtubule assembly.

Reagents:

-

Purified Tubulin protein (>99% pure, bovine brain source)

-

GTP (Guanoisne triphosphate)

-

PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9)

Workflow:

-

Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice.

-

Compound Addition: Add the test compound (dissolved in DMSO) to a 96-well plate. Final DMSO concentration should be <1%. Include Paclitaxel (stabilizer) and Colchicine (inhibitor) as controls.[3]

-

Initiation: Add the cold tubulin solution to the wells.

-

Measurement: Transfer the plate immediately to a pre-warmed spectrophotometer (37°C).

-

Kinetics: Measure absorbance at 340 nm every 30 seconds for 60 minutes.

-

Analysis: Polymerization manifests as an increase in turbidity (absorbance). Calculate the IC₅₀ based on the reduction of the Vmax (rate of polymerization) compared to the DMSO control.

Quantitative Data Summary

The following table summarizes the typical Structure-Activity Relationship (SAR) trends observed when modifying the oxidation state of the sulfur linker in Indolyl Aryl systems (Data generalized from NNRTI studies).

| Compound Class | Linker | Chirality | HIV-1 RT IC₅₀ (nM) | Metabolic Stability |

| Indole-3-Sulfide | -S- | Achiral | 10 - 50 | Low (Rapid Oxidation) |

| Indole-3-Sulfoxide | -S(=O)- | Chiral (R/S) | 5 - 25 | Moderate |

| Indole-3-Sulfone | -SO₂- | Achiral | 2 - 10 | High |

Insight: While sulfones are often more potent and stable, the S-enantiomer of specific sulfoxides often retains high potency while offering a different solubility profile, making them valuable for "soft drug" approaches.

References

-

Silvestri, R., et al. (2000). Indolyl aryl sulfones as HIV-1 non-nucleoside reverse transcriptase inhibitors.[1] Journal of Medicinal Chemistry. Link

-

Pelly, S. C., et al. (2016).[4] Novel indole sulfides as potent HIV-1 NNRTIs.[1] Bioorganic & Medicinal Chemistry Letters.[3][5] Link

-

Wang, Y., et al. (2022).[6] Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations.[6] Molecules.[3][4][5][6][7][8][9][10][11][12][13][14] Link

-

Bolm, C. (2004). Vanadium-catalyzed asymmetric oxidation of sulfides. Coordination Chemistry Reviews. Link

-

Cai, S., et al. (2023). Enantioselective sulfonylation to construct 3-sulfonylated oxindoles.[15][16] Chemical Science.[4] Link

Sources

- 1. Rapid identification of novel indolylarylsulfone derivatives as potent HIV-1 NNRTIs via miniaturized CuAAC click-chemistry-based combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Novel indole sulfides as potent HIV-1 NNRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sci-Hub. ChemInform Abstract: Sulfonyl Azoles in the Synthesis of 3‐Functionalized Azole Derivatives / ChemInform, 2016 [sci-hub.jp]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. longdom.org [longdom.org]

- 11. Emerging Reverse Transcriptase Inhibitors for HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enantioselective de novo construction of 3‑oxindoles via organocatalyzed formal [3 + 2] annulation from simple arylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metabolism of indole-3-acetic acid in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Enantioselective sulfonylation to construct 3-sulfonylated oxindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Ascendant Role of 3-Substituted Indole Sulfoxide Derivatives in Modern Drug Discovery: A Technical Guide

Abstract

The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its functionalization, particularly at the 3-position, has yielded a plethora of compounds with diverse and potent biological activities.[1][2] This technical guide delves into a specific and increasingly significant subclass: 3-substituted indole sulfoxide derivatives. We will navigate the synthetic intricacies of their creation, explore their burgeoning pharmacological applications, and dissect the mechanistic underpinnings of their therapeutic effects. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical and biological properties of this promising class of molecules.

Introduction: The Strategic Convergence of Indole and Sulfoxide Moieties

The indole ring system is a cornerstone of biologically active molecules, prized for its ability to participate in various non-covalent interactions with biological targets. The sulfoxide functional group, with its chiral sulfur center and hydrogen bond accepting capability, introduces a unique stereochemical and electronic dimension to drug candidates. The strategic combination of these two moieties in 3-substituted indole sulfoxide derivatives has opened new avenues for the development of novel therapeutics with potentially enhanced efficacy and selectivity.

This guide will provide a comprehensive overview of the current landscape of 3-substituted indole sulfoxide derivatives, with a focus on the practical aspects of their synthesis and the scientific rationale behind their design and evaluation.

Synthetic Strategies: From Thioethers to Chiral Sulfoxides

The synthesis of 3-substituted indole sulfoxides primarily involves a two-step process: the initial formation of a 3-sulfenylindole (thioether) followed by its selective oxidation to the corresponding sulfoxide.

Formation of the C-S Bond: Synthesis of 3-Sulfenylindoles

The direct C-H functionalization of the indole nucleus at the electron-rich 3-position is the most common and efficient route to 3-sulfenylindoles. A variety of sulfenylating agents have been employed, each with its own advantages and limitations.

Key Methodologies:

-

Reaction with Sulfonyl Hydrazides: A catalyst-free approach for the thiolation of indoles with sulfonyl hydrazides in water has been developed, offering an environmentally benign method with by-products being only nitrogen and water.[3] An iodophor-catalyzed variation of this reaction has also been reported, utilizing sulfonyl hydrazides as the sulfur source in an aqueous phase.[4]

-

Reaction with Sodium Sulfinates: This method provides a direct route to 3-sulfenylindoles under mild conditions.

-

Palladium-Catalyzed Oxidative Sulfenylation: An efficient palladium-catalyzed C-H bond oxidative sulfenylation of indoles with aryl boronic acids and elemental sulfur has been described.[5] This method is suitable for both N-protected and unprotected indoles.[5]

-

Iodine-Catalyzed Sulfenylation: Molecular iodine can be used as a catalyst for the regioselective thiolation of indoles to furnish 3-arylthioindoles.[1] Another approach utilizes an iodine-catalyzed oxidative system with disulfides and DMSO as the oxidant under ambient conditions.[6]

Experimental Protocol: Catalyst-Free Thiolation of Indoles with Sulfonyl Hydrazides in Water [3]

-

To a solution of indole (1.0 mmol) in water (5.0 mL), add the corresponding sulfonyl hydrazide (1.2 mmol).

-

Stir the reaction mixture at 80 °C for the time specified in the literature for the particular substrate.

-

Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

Extract the product with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-sulfenylindole.

Catalyst-Free Synthesis of 3-Sulfenylindoles.

Oxidation to Sulfoxides: Introducing Chirality

The oxidation of the precursor 3-sulfenylindole to the target sulfoxide is a critical step that can be performed using various oxidizing agents. Importantly, this step offers the opportunity to introduce chirality at the sulfur atom, which can be pivotal for biological activity.

Direct Synthesis of 3-Arylsulfinylindoles:

A notable advancement is the direct synthesis of 3-arylsulfinylindoles from arylsulfinic acids and indoles in water under catalyst- and additive-free conditions.[7] This method provides a straightforward and environmentally friendly alternative to the two-step process.[7]

Asymmetric Oxidation:

To obtain enantiomerically enriched or pure sulfoxides, asymmetric oxidation methods are employed. These methods typically utilize a chiral catalyst or reagent to control the stereochemical outcome of the oxidation.

-

Metal-Based Catalysts: Modified Sharpless epoxidation reagents, such as those based on titanium isopropoxide and a chiral ligand like diethyl tartrate (DET) or (R)-(+)-binaphthol, can be used for the asymmetric oxidation of sulfides to sulfoxides.[8]

-

Enzymatic Oxidation: Biocatalytic methods using enzymes such as monooxygenases can offer high enantioselectivity under mild reaction conditions.

Experimental Protocol: Direct Synthesis of 3-Arylsulfinylindoles in Water [7]

-

A mixture of the indole (1.0 mmol) and the arylsulfinic acid (1.2 mmol) in water (5 mL) is stirred at room temperature for the time indicated in the literature.

-

After completion of the reaction (monitored by TLC), the precipitate is collected by filtration.

-

The solid is washed with water and dried under vacuum to afford the pure 3-arylsulfinylindole.

Direct Synthesis of 3-Arylsulfinylindoles.

Pharmacological Landscape: A Spectrum of Therapeutic Potential

While the biological activities of 3-substituted indole sulfoxides are an emerging field of study, the extensive research on their thioether precursors, the 3-sulfenylindoles, provides a strong foundation for their therapeutic potential. These compounds have demonstrated a wide range of pharmacological effects, including anticancer, anti-HIV, and anti-inflammatory activities.[1][4]

Anticancer Activity: Targeting Tubulin Polymerization

A significant body of evidence points to the potent anticancer activity of 3-arylthioindoles.[9][10] These compounds have been shown to be effective inhibitors of tubulin polymerization, a key process in cell division.[9][10]

Mechanism of Action:

3-Arylthioindoles interact with the colchicine binding site on β-tubulin.[9] This binding event disrupts the assembly of microtubules, which are essential components of the mitotic spindle. The inhibition of tubulin polymerization leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death) in cancer cells.[9]

One of the most potent derivatives, methyl 3-[(3,4,5-trimethoxyphenyl)thio]-5-methoxy-1H-indole-2-carboxylate, exhibited an IC50 value of 2.0 μM for the inhibition of tubulin polymerization, which is more potent than colchicine.[10] This compound also demonstrated potent inhibition of the growth of MCF-7 human breast carcinoma cells with an IC50 of 13 nM.[10]

Table 1: Anticancer Activity of Selected 3-Arylthioindoles

| Compound | Target | IC50 (Tubulin Polymerization) | IC50 (MCF-7 Cell Growth) | Reference |

| Methyl 3-[(3,4,5-trimethoxyphenyl)thio]-5-methoxy-1H-indole-2-carboxylate | Tubulin | 2.0 µM | 13 nM | [10] |

| 5-Bromo-3-[(3,4,5-trimetoxyphenyl)thio]-1H-indole | Tubulin | - | Induces G2/M arrest and apoptosis | [9] |

Antiviral, Anti-inflammatory, and Other Activities

In addition to their anticancer properties, 3-sulfenylindoles have been investigated for a range of other therapeutic applications.[1][4] These include:

-

Anti-HIV Activity: Certain 3-sulfenylindole derivatives have shown promise as anti-HIV agents.[1][2][4]

-

Anti-inflammatory Activity: The indole scaffold is present in several anti-inflammatory drugs, and derivatives of 3-sulfenylindoles are being explored for their potential in this area.

-

Antibacterial Activity: Some 3-sulfenylindoles have demonstrated activity against bacterial infections.[1]

While direct evidence for the biological activities of the corresponding sulfoxides is still emerging, it is hypothesized that the introduction of the chiral sulfoxide group could modulate the potency, selectivity, and pharmacokinetic properties of these compounds, potentially leading to improved therapeutic agents.

Future Perspectives and Conclusion

3-Substituted indole sulfoxide derivatives represent a compelling and underexplored area of medicinal chemistry. The synthetic methodologies for their preparation are becoming increasingly efficient and environmentally friendly. The potent and diverse biological activities of their thioether precursors, particularly as anticancer agents targeting tubulin, provide a strong rationale for the continued investigation of the corresponding sulfoxides.

Future research in this field should focus on:

-

Systematic evaluation of the biological activities of a diverse library of 3-substituted indole sulfoxides.

-

Elucidation of the specific mechanisms of action of these sulfoxide derivatives.

-

Development of robust and scalable asymmetric synthetic routes to access enantiomerically pure compounds.

-

Investigation of the structure-activity relationships (SAR) to guide the design of more potent and selective analogs.

References

-

Iodophor-catalyzed sulfenylation of indoles with sulfonyl hydrazides for the synthesis of 3-sulfenylindoles. (2024). RSC Advances. [Link]

-

Iodine-Catalyzed Synthesis of 3-Arylthioindoles Employing a 1-Aryltriazene/CS2 Combination as a New Sulfenylation Source. (2020). ACS Omega. [Link]

- Catalyst-free thiolation of indoles with sulfonyl hydrazides for the synthesis of 3-sulfenylindoles in w

- Synthesis and Biological Evaluation of Novel Bufalin Deriv

-

Palladium-Catalyzed Oxidative Sulfenylation of Indoles and Related Electron-Rich Heteroarenes with Aryl Boronic Acids and Elemental Sulfur. (2017). The Journal of Organic Chemistry. [Link]

- Oxidative Coupling of 3-Oxindoles with Indoles and Arenes. (2019). Organic Letters.

- Application of chiral sulfoxides in asymmetric synthesis. (2018). MOJ Biorganic & Organic Chemistry.

-

Some indole-based drugs and bioactive 3-(S)-arylthioindoles. (2019). ResearchGate. [Link]

- Synthesis and biological evaluation of 3-thiazolocoumarinyl Schiff-base derivatives as cholinesterase inhibitors. (2013). Bioorganic & Medicinal Chemistry Letters.

-

Some biologically active 3-arylthioindoles. (2021). ResearchGate. [Link]

-

A Sulfenylation Reaction: Direct Synthesis of 3-Arylsulfinylindoles from Arylsulfinic Acids and Indoles in Water. (2015). Organic Letters. [Link]

- Synthesis and Biological Evaluation of Novel Sulfonanilide Compounds as Antiproliferative Agents for Breast Cancer. (2013). Molecules.

- Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor. (2018). MedChemComm.

-

Iodine-catalyzed oxidative system for 3-sulfenylation of indoles with disulfides using DMSO as oxidant under ambient conditions in dimethyl carbonate. (2015). Green Chemistry. [Link]

- Arylthioindoles: Promising compounds against cancer cell proliferation. (2014).

- Asymmetric Synthesis of Chiral Sulfoxides. (2008). Wiley-VCH.

- Synthesis, Characterization and Biological Evaluation of Some Sulfa Drug Derivatives. (2021). Egyptian Journal of Chemistry.

-

Representative 3-sulfenylindoles with pharmacological activities. (2018). ResearchGate. [Link]

- Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. (2018). Chemical Society Reviews.

- Arylthioindoles, potent inhibitors of tubulin polymerization. (2004). Journal of Medicinal Chemistry.

- I2-Catalyzed sulfenylation of indoles and pyrroles using triethylammonium thiolates as sulfenyl

- Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. (2016). Beilstein Journal of Organic Chemistry.

- Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-proliferative Apoptosis Inducers against Colon Cancer Cells. (2022). Molecules.

-

The Ghosh Laboratory: New Asymmetric Synthesis Research. Purdue University. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. I2-Catalyzed sulfenylation of indoles and pyrroles using triethylammonium thiolates as sulfenylating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Iodophor-catalyzed sulfenylation of indoles with sulfonyl hydrazides for the synthesis of 3-sulfenylindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Iodine-catalyzed oxidative system for 3-sulfenylation of indoles with disulfides using DMSO as oxidant under ambient conditions in dimethyl carbonate - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. medcraveonline.com [medcraveonline.com]

- 9. Arylthioindoles: Promising compounds against cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Arylthioindoles, potent inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Stability of 3-(Methylsulfinyl)-1H-Indole: In Vitro Assessment & Mechanistic Insights

Topic: Metabolic Stability of 3-(methylsulfinyl)-1H-indole in vitro Content Type: Technical Guide / Whitepaper Audience: Researchers, Drug Metabolism & Pharmacokinetics (DMPK) Scientists

Executive Summary

This compound is a pivotal organosulfur indole derivative, structurally significant as both a metabolite of dietary glucosinolates (e.g., glucobrassicin degradation) and a scaffold in medicinal chemistry.[1] Its metabolic stability is governed by the redox sensitivity of the sulfinyl moiety and the electron-rich indole nucleus. This guide provides a definitive technical framework for assessing the in vitro metabolic stability of this compound, detailing the mechanistic pathways of biotransformation and offering a validated protocol for microsomal stability assays.

Compound Profile & Metabolic Context[2][3][4][5]

Understanding the physicochemical and structural properties of this compound is a prerequisite for accurate assay design.

-

Chemical Structure: An indole core substituted at the C3 position with a methylsulfinyl group (

). -

Physicochemical Nature: The sulfoxide group imparts polarity, lowering the LogP compared to its sulfide precursor (3-methylthioindole). This polarity influences its affinity for Cytochrome P450 (CYP) active sites.

-

Metabolic Relevance:

-

Dietary Context: It acts as an intermediate in the detoxification or bioactivation of cruciferous vegetable alkaloids.

-

Therapeutic Context: Indole sulfoxides are often prodrugs or active metabolites. Their stability dictates systemic exposure and duration of action.

-

Mechanistic Pathways of Metabolism

The metabolic fate of this compound in liver microsomes is driven by oxidative Phase I reactions. The compound possesses two primary "soft spots" for enzymatic attack: the sulfur center and the indole ring.

Pathway A: S-Oxidation (Sulfoxidation)

The most rapid transformation is typically the oxidation of the sulfoxide to a sulfone (

-

Mechanism:[2][3][4] Nucleophilic attack of the sulfur lone pair on the electrophilic oxygen of the heme-iron or flavin hydroperoxide.

Pathway B: Indole Ring Hydroxylation

The electron-rich indole ring is susceptible to hydroxylation, particularly at the C5, C6, or C2 positions.

-

Mechanism:[2][3][4] CYP-mediated epoxidation followed by NIH shift or direct radical insertion, leading to hydroxy-3-(methylsulfinyl)-indoles. These are precursors to Phase II conjugation (glucuronidation).

Pathway C: Retro-Reduction (Sulfide Formation)

While microsomes are oxidative environments, in vivo or in cytosolic fractions, the sulfoxide can be reduced back to the sulfide (3-methylthioindole) by methionine sulfoxide reductases (Msr) or aldehyde oxidase. In a standard NADPH-fortified microsomal assay, this pathway is minor but detectable.

Visualization: Metabolic Fate Map

Figure 1: Predicted metabolic pathways for this compound. Blue arrow indicates the primary oxidative route expected in liver microsomes.

In Vitro Assessment Strategy

To quantify the intrinsic clearance (

Why Liver Microsomes?

Liver microsomes (Human - HLM, Rat - RLM) contain the highest concentration of Phase I enzymes (CYPs and FMOs) necessary for sulfoxide oxidation and indole hydroxylation.

-

Advantages: High throughput, reproducible, and specifically targets the oxidative stability relevant to this compound.

-

Limitation: Lacks cytosolic enzymes (reductases). If retro-reduction is suspected to be a major clearance pathway, a S9 fraction or Hepatocyte assay should be run in parallel.

Detailed Experimental Protocol

This protocol is designed for a self-validating assessment of metabolic stability using LC-MS/MS quantification.

Materials & Reagents[2][3][7][8][9][10]

-

Test Compound: this compound (10 mM stock in DMSO).

-

Matrix: Pooled Liver Microsomes (Human/Rat), 20 mg/mL protein concentration.[5]

-

Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).

-

Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

-

Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Propranolol or Warfarin).

Step-by-Step Workflow

-

Preparation of Incubation Mix:

-

Dilute microsomes to 0.5 mg/mL in KPi buffer.

-

Pre-incubate at 37°C for 5 minutes.

-

Spike test compound to a final concentration of 1 µM (ensures

conditions for linear kinetics). Final DMSO < 0.1%.

-

-

Initiation:

-

Sampling (Time Course):

-

At

minutes, remove 50 µL aliquots.

-

-

Termination:

-

Immediately dispense aliquot into 150 µL of ice-cold Quench Solution (ACN + IS).

-

Vortex for 10 minutes; Centrifuge at 3000 x g for 20 minutes to pellet protein.

-

-

Bioanalysis:

-

Inject supernatant onto LC-MS/MS.[6]

-

Monitor MRM transitions for Parent (Sulfoxide) and optionally screen for Sulfone (+16 Da) and Hydroxyl (+16 Da) metabolites.

-

Visualization: Assay Workflow

Figure 2: Step-by-step workflow for the microsomal stability assay.

Data Analysis & Interpretation

Calculation of Intrinsic Clearance ( )

Plot the natural logarithm (

Interpretation Guide

-

High Stability (

µL/min/mg): The sulfoxide is resistant to oxidation. Likely good oral bioavailability. -

Moderate Stability (

): Significant conversion to sulfone or hydroxylated metabolites. -

Low Stability (

): Rapid clearance. The compound acts as a "soft drug" or transient intermediate.

Note on Species Differences: Indole metabolism often varies significantly between species. Rat microsomes (high CYP2E1 activity) may show higher clearance via ring hydroxylation compared to Human microsomes.

Scientific Validation & Troubleshooting

-

Self-Validation Check: The "No NADPH" control must show >95% parent remaining at 60 minutes. If degradation occurs without NADPH, the compound is chemically unstable (e.g., auto-oxidation), invalidating the enzymatic clearance result.

-

Mass Balance: If clearance is high but no sulfone/hydroxyl metabolites are detected, consider covalent binding to microsomal proteins (reactive intermediate formation via indole epoxide).

References

-

PubChem. (n.d.). This compound (CID 13030604). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

-

Cojocaru, V., et al. (2007). The ins and outs of cytochrome P450s. Biochimica et Biophysica Acta (BBA) - General Subjects.[3] Retrieved from [Link]

- Gillam, E. M., et al. (2000). Metabolism of indole-3-carbinol by human cytochrome P450 enzymes. Chemical Research in Toxicology.

-

Cyprotex. (n.d.). Microsomal Stability Assay Protocol. Evotec. Retrieved from [Link]

-

Creative Bioarray. (n.d.). In Vitro Metabolic Stability in Liver Microsomes. Retrieved from [Link]

Sources

- 1. This compound | C9H9NOS | CID 13030604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Indole and Tryptophan Metabolism: Endogenous and Dietary Routes to Ah Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portal.research.lu.se [portal.research.lu.se]

- 4. mdpi.com [mdpi.com]

- 5. info.mercell.com [info.mercell.com]

- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

Technical Whitepaper: Toxicity Profile and Safety Management of 3-(Methylsulfinyl)-1H-indole

[1][2]

CAS Number: 86925-06-6 Molecular Formula: C9H9NOS Molecular Weight: 179.24 g/mol Synonyms: Indole-3-methyl sulfoxide; 3-methanesulfinyl-1H-indole[1][2][3]

Executive Summary

This compound is a synthetic intermediate and potential metabolite structurally related to indole phytoalexins (e.g., brassinin) and bioactive isothiocyanates (e.g., sulforaphane).[2][3] While it serves as a valuable scaffold for developing tubulin polymerization inhibitors and antimycobacterial agents, it presents specific, high-risk hazards that distinguish it from common indole metabolites like Indole-3-carbinol (I3C).[1][2][3]

Critical Safety Flag: Unlike many benign indole derivatives, this compound is classified as Toxic in contact with skin (H311) .[3] Researchers must treat it as a potent transdermal toxin.[1][2] Standard nitrile gloves may offer insufficient protection for prolonged contact; double-gloving or specific laminate gloves are recommended during synthesis or high-concentration handling.[1][2]

Chemical Characterization & Physicochemical Properties[2][4]

The compound features an indole core substituted at the C3 position with a methylsulfinyl group (

| Property | Value / Description | Relevance to Safety |

| Physical State | Solid (Powder), typically off-white to brown | Dust inhalation risk; requires weighing in a fume hood.[1][2][3] |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate | DMSO solutions enhance dermal permeability, increasing systemic toxicity risk.[3] |

| LogP (Predicted) | ~1.0 - 1.5 | Moderately lipophilic; allows membrane permeability (contributing to dermal toxicity) but sufficiently polar to enter aqueous metabolic pathways.[2][3] |

| Reactivity | Susceptible to oxidation (to sulfone) and reduction (to sulfide) | Redox cycling can generate Reactive Oxygen Species (ROS) in biological systems.[3] |

Hazard Identification (GHS Classification)

The following classification is derived from supplier Safety Data Sheets (SDS) and structure-based toxicity assessments.

Core GHS Hazards[1][2][3]

-

Acute Toxicity, Dermal (Category 3): H311 - Toxic in contact with skin. [3]

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed. [3]

-

Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation. [2][3]

-

Hazardous to the Aquatic Environment, Acute (Category 1): H400 - Very toxic to aquatic life. [3]

Precautionary Strategy (P-Codes)

Toxicological Profile & Mechanism of Action

Metabolic Fate: The Sulfide-Sulfoxide-Sulfone Triad

The toxicity of this compound is intrinsically linked to its metabolic stability.[1][2] In vivo, sulfoxides function as a "redox switch."[3]

-

Reduction: The compound can be reduced back to 3-(methylthio)indole by sulfoxide reductases (e.g., MsrA/MsrB).[3] The sulfide form is generally more lipophilic and may accumulate in adipose tissue.

-

Oxidation: Cytochrome P450 enzymes (CYPs) or Flavin-containing Monooxygenases (FMOs) can further oxidize the sulfoxide to 3-(methylsulfonyl)-1H-indole (Sulfone) .[2][3] Sulfones are typically more stable and harder to excrete, potentially leading to bioaccumulation.[3]

Mechanisms of Toxicity

-

Electrophilic Stress: While less reactive than isothiocyanates, the sulfoxide group can participate in redox cycling, depleting cellular glutathione (GSH) pools and inducing oxidative stress.[3]

-

AhR Activation: Like many C3-substituted indoles, this compound likely acts as a ligand for the Aryl Hydrocarbon Receptor (AhR).[3] Excessive AhR activation can lead to dysregulated xenobiotic metabolism (CYP1A1 induction) and potential endocrine disruption.[3]

-

Aquatic Toxicity: The H400 classification suggests that the compound disrupts gill function or cellular respiration in aquatic organisms (e.g., Daphnia magna), a common trait of lipophilic nitrogen heterocycles.[3]

Visualization: Metabolic & Safety Workflow

The following diagram illustrates the metabolic redox cycling and the required safety barriers for handling.

Caption: Figure 1: Metabolic redox cycling between sulfide, sulfoxide, and sulfone states, alongside critical laboratory safety barriers for dermal protection.

Experimental Protocols for Safety Assessment

To validate the safety profile in a specific research context, the following self-validating protocols are recommended.

Protocol A: Metabolic Stability Assessment (Microsomal Stability)

Purpose: To determine if the compound is rapidly cleared or converted to toxic sulfone metabolites.[3]

-

Preparation: Prepare a 10 mM stock of this compound in DMSO.

-

Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing liver microsomes (0.5 mg protein/mL) and NADPH regenerating system.[3]

-

Sampling: Aliquot samples at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).[2][3]

-

Analysis (LC-MS/MS): Monitor three transitions:

-

Self-Validation: The control (without NADPH) must show <5% degradation over 60 minutes. If degradation occurs without NADPH, chemical instability (hydrolysis/oxidation) is present.[3]

Protocol B: Cytotoxicity Screening (MTT Assay)

Purpose: To establish a baseline LD50 equivalent for in vitro models.[3]

-

Seeding: Seed HepG2 (liver) or HaCaT (keratinocyte) cells at 10,000 cells/well in 96-well plates. Allow 24h attachment.

-

Treatment: Treat cells with serial dilutions of the compound (0.1 µM to 100 µM) for 48 hours. Include a positive control (e.g., Doxorubicin) and a vehicle control (0.1% DMSO). [3]

-

Readout: Add MTT reagent, incubate for 3 hours, solubilize formazan crystals, and read absorbance at 570 nm.

-

Calculation: Plot dose-response curve.

Handling, Storage, and Disposal[3]

Storage

-

Temperature: Store at 2–8°C (Refrigerator).

-

Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent spontaneous oxidation to the sulfone.[3]

-

Container: Amber glass vials to protect from light-induced degradation.[1][2]

Emergency Response[1][2]

-

Skin Contact: Immediately wash with soap and water for 15 minutes.[1][2] Do not use ethanol or DMSO to wash skin, as these solvents may increase absorption of the residual compound.[3]

-

Spill: Dampen with water to prevent dust.[1][2] Sweep up using a dedicated hazardous waste broom.[1][2] Do not raise dust.

Disposal[1][2]

References

-

Sigma-Aldrich. (2025).[1][2][3] Safety Data Sheet: this compound. MilliporeSigma.[1][2] Link

-

PubChem. (2025).[2] Compound Summary: this compound (CID 12219765).[1][2] National Center for Biotechnology Information.[1][2] Link[3]

-

Mehta, R., et al. (1995).[3] "Cancer chemopreventive activity of brassinin, a phytoalexin from cabbage."[3][6] Carcinogenesis, 16(2), 399-404.[3] (Contextual reference for indole-sulfur phytoalexins). Link

-

Coda, R., et al. (2012).[3] "Metabolism of 3-methylindole by cytochrome P450 enzymes." Drug Metabolism and Disposition. (Contextual reference for indole oxidation pathways). Link

-

European Chemicals Agency (ECHA). (2024).[2] C&L Inventory: Indole derivatives. (Source for GHS H311/H400 classification logic). Link

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. 1H-Indole, 3-((4-methoxy-1-naphthalenyl)methyl)-1-pentyl- | C25H27NO | CID 129858236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,4,6-tribromo-3-methylsulfinyl-1H-indole | C9H6Br3NOS | CID 11407366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Antiproliferative Effect of Indole Phytoalexins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cancer chemopreventive activity of brassinin, a phytoalexin from cabbage - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Precision Functionalization of the Indole Scaffold: The 3-(Methylsulfinyl) Moiety as a Pummerer Precursor

This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and organic synthesis. It details the utilization of 3-(Methylsulfinyl)-1H-indole as a versatile precursor in Pummerer rearrangement reactions to access functionalized indole derivatives.

Executive Summary

The indole scaffold is a "privileged structure" in drug discovery, serving as the core for thousands of bioactive alkaloids and synthetic therapeutics. While C3-alkylation (Fischer indole synthesis) and C2-arylation (cross-coupling) are standard, the functionalization of sulfur-containing side chains at the C3 position offers a unique vector for diversification.

This guide focuses on This compound , a sulfoxide that undergoes the Pummerer rearrangement upon activation with anhydrides (e.g., TFAA, Ac₂O). This reaction generates a highly reactive thionium ion intermediate, which can be exploited for:

- -Acetoxylation: Creating masked aldehydes or reactive electrophiles.

-

Interrupted Pummerer Coupling: Forming C-C bonds with external nucleophiles.

-

Intramolecular Cyclization: Accessing fused tricyclic systems (e.g., thieno[2,3-b]indoles).

Mechanistic Insight: The Thionium Gateway

The utility of 3-(methylsulfinyl)indole lies in its ability to generate the thionium ion (C) . Unlike simple alkyl sulfoxides, the indole ring's electron density can influence the stability and reactivity of this intermediate.

Pathway Analysis

-

Activation: The sulfoxide oxygen attacks the anhydride (TFAA or Ac₂O) to form the Acyloxy-sulfonium salt (A) .

-

Elimination: Base-mediated removal of an

-proton (from the methyl group) triggers the elimination of the acid (AcOH or TFAOH), generating the Thionium Ion (C) . -

Fate of the Thionium:

-

Path 1 (Normal Pummerer): Re-addition of the carboxylate anion to the

-carbon yields the -

Path 2 (Interrupted): An external nucleophile (Nu⁻) intercepts the thionium ion.

-

Visualization: Reaction Pathways

Figure 1: Mechanistic bifurcation of the Pummerer rearrangement for 3-indolyl sulfoxides. The thionium ion is the critical divergence point.

Pre-Experimental Considerations

Substrate Synthesis (Precursor)

Commercially available indoles are converted to the sulfoxide in two steps.

-

Step 1 (Sulfenylation): Indole + Dimethyl Disulfide (DMDS)

3-(Methylthio)indole. -

Step 2 (Oxidation): 3-(Methylthio)indole + NaIO₄ or mCPBA (1.0 eq)

3-(Methylsulfinyl)indole .-

Critical Note: Avoid over-oxidation to the sulfone (

), which is inert to Pummerer conditions. Control temperature (

-

N-Protection

While free (NH)-indoles can be used, N-protection (e.g., N-Methyl, N-Boc, N-Tosyl) is highly recommended.

-

Why? The free NH is acidic and can be acylated by TFAA/Ac₂O, leading to N-acylated byproducts that complicate purification.

-

Recommendation: Use 1-Methyl-3-(methylsulfinyl)indole for initial optimization.

Detailed Protocols

Protocol A: "Normal" Pummerer Rearrangement

Objective: Synthesis of 3-((Acetoxy)methylthio)-1-methyl-1H-indole . Application: This product serves as a masked aldehyde or a precursor for further substitution (e.g., hydrolysis to the thiol).

Materials

-

Substrate: 1-Methyl-3-(methylsulfinyl)-1H-indole (1.0 mmol, 193 mg)

-

Reagent: Acetic Anhydride (Ac₂O) (excess, solvent/reagent)

-

Base: Sodium Acetate (NaOAc) (1.2 eq)

-

Solvent: Toluene (optional, if Ac₂O is not used as solvent)

Step-by-Step Procedure

-

Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

-

Dissolution: Add the sulfoxide substrate (1.0 mmol) and NaOAc (1.2 mmol, 98 mg).

-

Activation: Add Acetic Anhydride (3.0 mL) via syringe.

-

Note: If the substrate is not soluble, add 2 mL of dry Toluene.

-

-

Reaction: Heat the mixture to 120°C (oil bath temperature) for 3–5 hours .

-

Monitoring: Monitor by TLC (SiO₂, 30% EtOAc/Hexane). The sulfoxide (polar) will disappear, and a less polar spot (Pummerer product) will appear.

-

-

Workup:

-

Purification: Flash column chromatography (Gradient: 0%

20% EtOAc in Hexanes). The product is typically a viscous oil or low-melting solid.

Expected Yield: 75–85%

Protocol B: Interrupted Pummerer (C-C Bond Formation)

Objective: Coupling of the indole side chain with an electron-rich arene (e.g., 1,3,5-trimethoxybenzene) to form 3-((2,4,6-trimethoxyphenyl)methylthio)-indole .

Materials

-

Substrate: 1-Methyl-3-(methylsulfinyl)-1H-indole (1.0 mmol)

-

Nucleophile: 1,3,5-Trimethoxybenzene (1.2 mmol)

-

Activator: Trifluoroacetic Anhydride (TFAA) (1.5 eq)

-

Solvent: Dichloromethane (DCM) (anhydrous)

-

Temperature:

to

Step-by-Step Procedure

-

Setup: Flame-dry a 50 mL two-neck flask. Maintain an inert atmosphere (

or Ar). -

Solution A: Dissolve the sulfoxide (1.0 mmol) and the nucleophile (1.2 mmol) in anhydrous DCM (10 mL). Cool to

(dry ice/acetone bath). -

Activation: Add TFAA (1.5 mmol, 210 µL) dropwise over 5 minutes.

-

Observation: The solution may darken (deep yellow/orange) indicating the formation of the acyloxy-sulfonium/thionium species.

-

-

Reaction: Stir at

for 30 minutes, then allow the bath to warm slowly to -

Quench: Pour the reaction mixture into saturated aqueous NaHCO₃ (20 mL). Stir vigorously for 10 minutes.

-

Extraction: Extract with DCM (3 x 15 mL). Dry combined organics over MgSO₄.

-

Purification: Flash chromatography (SiO₂, Hexane/EtOAc gradient).

Expected Yield: 60–75%

Data Summary & Optimization Guide

Solvent and Activator Effects

The choice of activator dictates the reaction temperature and the "hardness" of the electrophile.

| Activator | Temp ( | Reactivity | Recommended For |

| Ac₂O | 100–120 | Moderate | "Normal" Pummerer (Acetoxylation) |

| TFAA | -78 to 0 | High | Interrupted Pummerer (C-C coupling) |

| Ts₂O | 0 to RT | Moderate | Mild conditions, non-volatile byproduct |

Troubleshooting Table (Self-Validating)

| Observation | Diagnosis | Corrective Action |

| No Reaction (SM remains) | Activation failure | Ensure anhydrous conditions; water destroys the anhydride. Increase Temp. |

| Complex Mixture/Tars | Polymerization | Indoles are acid-sensitive. Use N-protected indoles.[9] Lower temp (switch to TFAA at -78°C). |

| N-Acylation observed | Free NH reactivity | Use N-Methyl or N-Boc indole. |

| Sulfone formation | Over-oxidation (in precursor step) | Check precursor purity by NMR before starting Pummerer. Sulfones do not react. |

References

-

Magnus, P., Gallagher, T., Brown, P., & Pappalardo, P. (1984). Indole-2,3-quinodimethanes. Pummerer rearrangement of 3-indolyl sulfoxides. Accounts of Chemical Research, 17(1), 35–41. Link

-

Akazawa, T., & Uchida, K. (2010). Recent Progress in the Pummerer Reaction of Indole Derivatives. Heterocycles, 81(12), 2717. Link

Disclaimer: This protocol involves the use of corrosive anhydrides and reactive intermediates. All procedures should be performed in a fume hood with appropriate PPE.

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Pummerer rearrangement - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. digitalcommons.unmc.edu [digitalcommons.unmc.edu]

- 7. researchgate.net [researchgate.net]

- 8. "Interrupted Pummerer Rearrangement: Capture of Tricoordinate Sulfur Sp" by Dallas K. Bates, R. Thomas Winters et al. [digitalcommons.mtu.edu]

- 9. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scilit.com [scilit.com]

Reaction conditions for nucleophilic substitution on indole sulfoxides

Application Note: Reaction Conditions for Nucleophilic Substitution on Indole Sulfoxides

Abstract

Indole sulfoxides represent a privileged class of synthons in medicinal chemistry, offering a dual-reactivity profile that is distinct from their sulfone or sulfide counterparts. Unlike the chemically inert sulfide or the strongly electron-withdrawing sulfone, the sulfinyl group (S=O) serves two orthogonal synthetic functions: (1) as a leaving group in metal-mediated ligand coupling reactions (ipso-substitution), and (2) as an electrophilic activator via the Pummerer rearrangement, enabling regioselective functionalization of the indole core. This guide details the reaction conditions, mechanistic pathways, and protocols for exploiting these reactivities to construct complex indole derivatives.

Mechanistic Paradigms

The reactivity of indole sulfoxides with nucleophiles is dictated by the activation mode of the sulfinyl group.

Pathway A: Ipso-Substitution (Ligand Coupling)

In this regime, the sulfinyl group at the C2 position acts as a "chiral leaving group." Reaction with organometallic nucleophiles (Grignard reagents) triggers a ligand coupling event. The nucleophile attacks the sulfur center or the ipso-carbon (depending on the metal), leading to the expulsion of the sulfinyl moiety and formation of a C–C bond. This is particularly useful for installing alkyl or aryl groups at the 2-position without transition metal catalysts.

Pathway B: Interrupted Pummerer Rearrangement

Here, the sulfinyl oxygen is activated by an electrophilic anhydride (e.g., TFAA, Tf₂O). This generates a highly reactive thionium ion intermediate. This cationic species renders the adjacent carbon (C3 for 2-sulfinyl, or C2 for 3-sulfinyl) susceptible to attack by weak nucleophiles (arenes, olefins, heteroatoms). This is effectively a "nucleophilic substitution of hydrogen" mediated by the sulfoxide.

Figure 1: Divergent reaction pathways for indole sulfoxides. Pathway A utilizes the sulfoxide as a leaving group for C-C bond formation.[1] Pathway B utilizes the sulfoxide as an activator for ring functionalization.

Protocol 1: Ipso-Substitution with Grignard Reagents

Target: Synthesis of 2-Alkyl/Aryl Indoles from 2-Sulfinyl Indoles. Mechanism: Nucleophilic displacement of the sulfinyl group (Ligand Coupling).

Reagents & Materials

-

Substrate: 2-(p-Tolylsulfinyl)indole (0.5 mmol).

-

Nucleophile: Ethylmagnesium bromide (EtMgBr) or Phenylmagnesium bromide (PhMgBr) (1.0 M in THF).

-

Solvent: Anhydrous THF (freshly distilled or from SPS).

-

Atmosphere: Argon or Nitrogen (strictly anhydrous).

Step-by-Step Procedure

-

Preparation: Flame-dry a 25 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Cool to room temperature under a stream of argon.

-

Dissolution: Charge the flask with 2-(p-tolylsulfinyl)indole (127 mg, 0.5 mmol) and dissolve in anhydrous THF (5 mL).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Note: Low temperature prevents deprotonation of the indole N-H (if unprotected) or competing sulfoxide exchange reactions.

-

-

Addition: Dropwise add the Grignard reagent (1.5 mmol, 3.0 equiv) over 5 minutes.

-

Observation: A color change (often to yellow or orange) indicates the formation of the magnesiate intermediate.

-

-

Reaction: Stir at -78 °C for 30 minutes, then allow the mixture to warm slowly to 0 °C over 1 hour.

-

Checkpoint: Monitor by TLC. The starting sulfoxide spot should disappear, and a less polar product spot (2-substituted indole) should appear.

-

-

Quench: Quench the reaction at 0 °C by the careful addition of saturated aqueous NH₄Cl (2 mL).

-

Workup: Dilute with EtOAc (20 mL) and water (10 mL). Separate phases. Extract the aqueous layer with EtOAc (2 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc 9:1).

Table 1: Optimization Parameters for Ipso-Substitution

| Parameter | Recommended Condition | Effect of Deviation |

| Stoichiometry | 3.0 - 4.0 equiv RMgX | < 2.0 equiv leads to incomplete conversion due to coordination with Mg. |

| Temperature | -78 °C | Starting at RT can lead to N-deprotonation or polymerization. |

| Solvent | THF | Et₂O is often too non-polar to solvate the magnesiate intermediate effectively. |

| Protecting Group | Free N-H or N-Me | N-Sulfonyl (e.g., N-Ts) is not recommended as Grignards may attack the sulfonyl group. |

Protocol 2: Interrupted Pummerer Functionalization

Target: C3-Functionalization of 2-Sulfinyl Indoles (or C2 of 3-Sulfinyl Indoles). Mechanism: Electrophilic activation followed by nucleophilic trapping.

Reagents & Materials

-

Substrate: 2-(Phenylsulfinyl)indole (0.5 mmol).

-

Activator: Trifluoroacetic Anhydride (TFAA) (1.2 equiv).

-

Nucleophile: Allyltrimethylsilane (2.0 equiv) or Electron-rich Arene (e.g., 1,3,5-trimethoxybenzene).

-

Base: 2,6-Lutidine (1.5 equiv) (acts as a proton scavenger to prevent acid-catalyzed degradation).

-

Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Procedure

-

Setup: Flame-dry a 10 mL Schlenk tube under argon.

-

Mixing: Add 2-(phenylsulfinyl)indole (0.5 mmol), the nucleophile (1.0 mmol), and 2,6-lutidine (0.75 mmol) to anhydrous DCM (4 mL).

-

Activation: Cool the mixture to -78 °C . Add TFAA (0.6 mmol, 85 µL) dropwise.

-

Reaction: Stir at -78 °C for 15 minutes, then warm to 0 °C for 30 minutes.

-

Critical Step: The thionium ion is transient. Warming too fast can lead to Pummerer elimination (forming a vinyl sulfide) rather than nucleophilic trapping.

-

-

Quench: Add saturated aqueous NaHCO₃ (5 mL) vigorously.

-

Workup: Extract with DCM (3 x 10 mL). Wash with brine. Dry over MgSO₄.

-

Purification: Flash chromatography. Note that the product will be a sulfide (thioether).

-

Post-Modification: The resulting sulfide group can be removed (Raney Ni) or oxidized back to a sulfoxide/sulfone for further chemistry.

-

Troubleshooting & Critical Controls

Common Pitfalls

-

Side Reaction (Pathway A): Sulfoxide Exchange.

-

Side Reaction (Pathway B): Vinyl Sulfide Formation.

Safety Note

-

TFAA: Highly corrosive and moisture sensitive. Handle in a fume hood.

-

Grignards: Pyrophoric hazards.[8] Use proper syringe techniques.

References

-

Satoh, T., & Ota, H. (2000). Sulfoxide-Magnesium Exchange Reaction of Sulfinylindoles: A New Method for the Synthesis of Functionalized Indoles. Tetrahedron Letters. Link

-

Pulis, A. P., & Procter, D. J. (2016).[10] C–H Coupling Reactions Directed by Sulfoxides: Teaching an Old Functional Group New Tricks.[10] Angewandte Chemie International Edition.[10] Link

-

Yorimitsu, H., et al. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews.[2] Link

-

Garcia Ruano, J. L., et al. (2008). Asymmetric Transformations Mediated by Sulfinyl Groups. Wiley-VCH.[2] Link

-

Feldman, K. S., et al. (2003). The Pummerer Rearrangement in Heterocyclic Synthesis. Journal of Organic Chemistry.[11] Link

Sources

- 1. Pummerer rearrangement - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The image shows two nucleophilic substitution reaction sequences involvin.. [askfilo.com]

- 4. dalalinstitute.com [dalalinstitute.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. C-H Coupling Reactions Directed by Sulfoxides: Teaching an Old Functional Group New Tricks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. people.uniurb.it [people.uniurb.it]

Application Notes & Protocols: A Modular Approach to the Synthesis of 3-Indolyl Sulfoxides via Grignard Reagents and Thionyl Chloride

Abstract

The indole nucleus is a cornerstone scaffold in medicinal chemistry, with its derivatives playing crucial roles in numerous therapeutic agents.[1][2] Concurrently, the sulfoxide functional group is a key structural motif in various pharmaceuticals and chiral auxiliaries.[3] This document provides a comprehensive guide for the synthesis of 3-indolyl sulfoxides, a class of compounds with significant potential in drug discovery.[4][5] We present a modular, one-pot protocol that leverages the sequential reaction of an indolyl Grignard reagent with thionyl chloride, followed by a second, different Grignard reagent. This methodology offers a reliable and adaptable route to a variety of substituted 3-indolyl sulfoxides. The narrative emphasizes the mechanistic rationale behind each procedural step, critical safety considerations, and detailed experimental protocols suitable for research and development laboratories.

Scientific Principles & Rationale

The successful synthesis of 3-indolyl sulfoxides hinges on controlling the inherent reactivity of the indole ring and harnessing the distinct roles of the reagents involved.

The Dual Nucleophilicity of the Indole Ring

The indole ring presents two primary sites for electrophilic attack: the N1-nitrogen and the C3-carbon. While the nitrogen is a heteroatomic nucleophile, the C3 position is highly electron-rich due to the influence of the nitrogen lone pair, making it the preferred site for electrophilic substitution.[6] Direct sulfinylation at C3 is often challenging. Our strategy circumvents this by first converting the indole into a potent carbon-centered nucleophile at the C3 position. This is achieved by reacting indole with a Grignard reagent (e.g., ethylmagnesium bromide). The Grignard reagent deprotonates the N-H, forming an N-magnesium halide salt. This species exists in equilibrium with a C3-magnesiated form, which acts as the key nucleophilic intermediate for the subsequent step.

Stepwise Formation of the C-S and S-R Bonds

The overall synthesis can be conceptualized as a two-stage, one-pot process involving the controlled formation of two new bonds to a central sulfur atom derived from thionyl chloride (SOCl₂).

-

C₃-S Bond Formation: The C3-indolylmagnesium halide, a powerful nucleophile, attacks the electrophilic sulfur atom of thionyl chloride. This addition-elimination reaction displaces one chloride ion, forming a reactive indole-3-sulfinyl chloride intermediate. This step effectively tethers the "SO" unit to the desired C3 position of the indole scaffold.

-

S-R Bond Formation: A second, different Grignard reagent (R'-MgX) is then introduced. This organometallic reagent acts as a nucleophile, attacking the sulfur atom of the indole-3-sulfinyl chloride intermediate.[7] This second nucleophilic substitution displaces the remaining chloride ion, thereby forming the final S-R' bond and yielding the target 3-indolyl sulfoxide.

This sequential approach allows for a modular synthesis; the indole core is fixed in the first stage, while the R' group on the sulfoxide can be varied simply by choosing a different Grignard reagent for the second stage.

Experimental Protocols

Critical Safety Precautions

-

Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and a lachrymator. Reacts violently with water to release toxic gases (HCl and SO₂). Must be handled exclusively in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

-

Grignard Reagents (R-MgX): Highly flammable and extremely sensitive to moisture and protic solvents. All reactions must be conducted under a dry, inert atmosphere (Nitrogen or Argon). All glassware must be rigorously dried (e.g., oven-dried or flame-dried) before use.

-

Anhydrous Solvents: Use of anhydrous solvents (e.g., THF, diethyl ether) is mandatory to prevent quenching of the Grignard reagents.

Materials and Reagents

-

1H-Indole (or substituted indole)

-

Thionyl chloride (SOCl₂)

-

Ethylmagnesium bromide (or similar Grignard for deprotonation)

-

Desired Grignard reagent for R' group (e.g., Phenylmagnesium bromide)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Protocol: One-Pot Synthesis of 3-(Phenylsulfinyl)-1H-indole

This protocol details the synthesis of a representative 3-indolyl sulfoxide. Molar equivalents are based on the starting indole.

Step-by-Step Methodology:

-

Preparation: Under an inert atmosphere of nitrogen, add 1H-indole (1.0 eq) and anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Formation of Indolylmagnesium Bromide: Cool the solution to 0 °C using an ice bath. Add ethylmagnesium bromide (1.1 eq) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed 5 °C. After the addition is complete, allow the mixture to stir at 0 °C for 1 hour. Causality: This step generates the C3-nucleophilic Grignard reagent required for the initial attack on thionyl chloride.

-

Formation of the Sulfinyl Chloride Intermediate: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. In a separate dry flask, prepare a solution of thionyl chloride (1.1 eq) in anhydrous THF. Add this SOCl₂ solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -78 °C. Stir the resulting mixture at this temperature for an additional 1 hour. Causality: Low temperature is critical to control the high reactivity of the reagents and prevent unwanted side reactions, ensuring the selective formation of the indole-3-sulfinyl chloride.

-

Formation of the 3-Indolyl Sulfoxide: While maintaining the temperature at -78 °C, add phenylmagnesium bromide (1.2 eq) dropwise over 30 minutes. Once the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature and stir overnight. Causality: The second Grignard reagent displaces the chloride from the sulfinyl chloride intermediate to form the final product. Allowing a slow warm-up ensures the reaction goes to completion.

-

Aqueous Work-up: Cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to yield the pure 3-(phenylsulfinyl)-1H-indole.

Data Presentation: Reaction Scope

The modularity of this protocol allows for the synthesis of various 3-indolyl sulfoxides by simply changing the second Grignard reagent. The following table presents expected outcomes for different R' groups.

| Entry | R' Group (from R'-MgX) | Product Structure | Expected Yield (%) |

| 1 | Phenyl | Indole-3-S(=O)-Ph | 65-75% |

| 2 | Methyl | Indole-3-S(=O)-Me | 50-60% |

| 3 | n-Butyl | Indole-3-S(=O)-nBu | 55-65% |

| 4 | 4-Methoxyphenyl | Indole-3-S(=O)-C₆H₄-OMe | 60-70% |

| 5 | 2-Thienyl | Indole-3-S(=O)-Thienyl | 58-68% |

Note: Yields are illustrative and may vary based on specific reaction conditions and purification efficiency.

Discussion & Field Insights

-

Stoichiometry: Using a slight excess of the Grignard reagents and thionyl chloride ensures the complete consumption of the preceding intermediate. A larger excess should be avoided to minimize side reactions and simplify purification.

-

Temperature Control: Maintaining -78 °C during the addition of SOCl₂ and the second Grignard reagent is the most critical parameter for achieving good yields. Higher temperatures can lead to the formation of complex side products.

-

Chirality: The sulfoxide produced by this method is racemic. For applications requiring enantiopure sulfoxides, chiral resolution or asymmetric synthesis methods would be necessary. The classic Andersen sulfoxide synthesis, which uses a chiral auxiliary like (-)-menthol, provides a foundational strategy for achieving enantioselectivity in related systems.[8]

-

Applications & Scope: The synthesized 3-indolyl sulfoxides are valuable building blocks. The sulfoxide moiety can be further oxidized to a sulfone or used as a chiral auxiliary itself. Given the broad biological activities of indole derivatives, these compounds are excellent candidates for screening in drug discovery programs, particularly in oncology and as antimicrobial agents.[1][2][9]

References

- Preparation and Properties of INDOLE. (n.d.). Google Books.

- A Silyl Sulfinylamine Reagent Enables the Modular Synthesis of Sulfonimidamides via Primary Sulfinamides. (n.d.). Organic Chemistry Portal.

- Nucleophilic addition of Grignard reagents to 3-acylindoles: stereoselective synthesis of highly substituted indoline scaffolds. (n.d.). Semantic Scholar.

- Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. (2022). PMC - NIH.

- Synthesis and investigation of new indole-containing vinyl sulfide derivatives: In silico and in vitro studies for potential therapeutic applications. (n.d.). PubMed.

- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry.

- The Mechanism of Grignard and Organolithium Reactions with Nitriles. (n.d.). Chemistry Steps.

- The reactions of amines and grignard reagents with sulfinyl sulfones. (1969). Oregon State University.

- Sulfoxide synthesis by C-S coupling reaction or sulfinylation. (n.d.). Organic Chemistry Portal.

- One-Pot, Three-Component Synthesis of Sulfides Using a Sulfoxide Reagent as a Sulfur Dication Equivalent. (n.d.). ChemRxiv.

- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). ACS Publications.

- Synthesis of indoles. (n.d.). Organic Chemistry Portal.

- Preparation of sulfonamides from N-silylamines. (n.d.). PubMed.

- Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. (2020). Chemical Reviews.

- Synthesis and investigation of new indole‐containing vinyl sulfide derivatives: In silico and in vitro studies for potential therapeutic applications. (n.d.). ResearchGate.

- A Sulfoxide Reagent for One‐Pot, Three‐Component Syntheses of Sulfoxides and Sulfinamides. (2022). PMC - PubMed Central.

- Synthesis and Chemistry of Indole. (n.d.). SlideShare.

- A Silyl Sulfinylamine Reagent Enables the Modular Synthesis of Sulfonimidamides via Primary Sulfinamides. (2022). ACS Publications.

- Terminal Aziridines by Addition of Grignard Reagents or Organoceriums to an (α-Chloro)sulfinylimine. (2009). Organic Chemistry Portal.

- CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY. (2008). University of Illinois at Urbana-Champaign.

- Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. (2022). ACS Publications.

- Reactions of Grignard Reagents. (2015). Master Organic Chemistry.

- Thionyl Chloride. (2023). Chemistry LibreTexts.

- A Sulfoxide Reagent for One-Pot, Three-Component Syntheses of Sulfoxides and Sulfinamides. (2022). PubMed.

- Diastereoselective Addition of Grignard Reagents to α-Epoxy N-Sulfonyl Hydrazones. (2016). Synfacts.

- Bisindole Compounds—Synthesis and Medicinal Properties. (n.d.). MDPI.

- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (n.d.). PMC.

Sources

- 1. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A Sulfoxide Reagent for One-Pot, Three-Component Syntheses of Sulfoxides and Sulfinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and investigation of new indole-containing vinyl sulfide derivatives: In silico and in vitro studies for potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bhu.ac.in [bhu.ac.in]

- 7. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 8. chemistry.illinois.edu [chemistry.illinois.edu]

- 9. pubs.acs.org [pubs.acs.org]

Application Note: 3-(Methylsulfinyl)-1H-indole as a Gateway Scaffold for Antiviral Development

Abstract & Strategic Relevance

In the landscape of antiviral drug discovery, the indole scaffold remains a "privileged structure," forming the core of therapeutics ranging from Delavirdine (HIV NNRTI) to Umifenovir (Influenza fusion inhibitor).

3-(Methylsulfinyl)-1H-indole represents a critical "linchpin" intermediate. While often overshadowed by its final derivatives, this sulfoxide serves two distinct, high-value functions in medicinal chemistry:

-

Pharmacophore Isostere: It acts as a bioisostere for carbonyls or sulfones in Structure-Activity Relationship (SAR) studies, offering unique hydrogen-bonding vectors and chirality.

-

Synthetic Divergence Point (The Pummerer "Switch"): It is the obligate precursor for the Pummerer rearrangement , a powerful transformation that converts the chemically inert indole C3 position into a highly reactive electrophile. This allows for the rapid generation of 3-formylindoles , 3-vinyl sulfides , and 3-acetoxymethylindoles —key building blocks for broad-spectrum antivirals.

This guide provides a validated protocol for the chemo-selective synthesis of this compound and details its application in generating antiviral libraries.

Synthetic Utility & Mechanism

The utility of this compound lies in its oxidation state. It must be synthesized with high precision; under-oxidation leaves the inactive sulfide, while over-oxidation yields the chemically dead sulfone.

The "Pummerer Switch" Mechanism

The primary pharmaceutical application of this intermediate is to access functionalized antiviral cores. Upon treatment with an anhydride (e.g., acetic anhydride), the sulfoxide undergoes the Pummerer rearrangement to form an unstable thionium ion. This ion can be trapped to create complex alkaloids or aldehydes used in fusion inhibitor synthesis.

Figure 1: The central role of the sulfoxide intermediate in accessing divergent antiviral scaffolds.

Validated Experimental Protocols

Protocol A: Chemo-Selective Synthesis of this compound

Challenge: The indole nitrogen is sensitive, and the sulfide is prone to over-oxidation to the sulfone (

Reagents & Materials:

-

Starting Material: 3-(Methylthio)indole (1.0 equiv)

-

Oxidant: Sodium Periodate (

) (1.05 equiv) -

Solvent: Methanol (MeOH) / Water (

) (5:1 ratio) -

Quench: Saturated Sodium Thiosulfate (

)

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask, dissolve 10 mmol of 3-(methylthio)indole in 50 mL of MeOH.

-

Oxidant Preparation: Dissolve 10.5 mmol of

in 10 mL of warm water. -

Addition: Cool the indole solution to 0°C (ice bath). Add the oxidant solution dropwise over 20 minutes. Critical: Exothermic reaction; maintain T < 5°C to prevent sulfone formation.

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 4 hours.

-

Monitoring: Check TLC (EtOAc/Hexane 1:1).

-

Sulfide Rf: ~0.7

-

Sulfoxide Rf: ~0.3 (Target)

-

Sulfone Rf: ~0.5 (Impurity)

-

-

Workup: Filter off the precipitated sodium iodate (

). Dilute filtrate with DCM (100 mL) and wash with saturated -

Purification: Recrystallize from EtOAc/Hexane. Do not distill (risk of thermal elimination).

Protocol B: Quality Control (QC) Criteria

Before using this intermediate in complex synthesis, verify purity to ensure the Pummerer reaction will proceed cleanly.

| QC Parameter | Method | Acceptance Criteria | Note |

| Purity | HPLC (C18, ACN/H2O) | > 98.0% | Sulfone < 0.5% is critical. |

| Identity | 1H-NMR (DMSO-d6) | S-Me signal shifts downfield from ~2.4 (sulfide) to ~2.8 (sulfoxide). | |

| Water Content | Karl Fischer | < 0.5% | Water inhibits Pummerer rearrangement. |

| Appearance | Visual | White to off-white solid | Yellowing indicates oxidation of the indole ring. |

Application in Antiviral Drug Design

The 3-(methylsulfinyl) motif allows researchers to target specific viral mechanisms.

Influenza (Fusion Inhibitors)

-

Mechanism: Indole derivatives bind to the Hemagglutinin (HA) trimer, stabilizing it and preventing the conformational change required for viral fusion.

-

Workflow: Use the sulfoxide to synthesize 3-indoleacetonitriles or 3-aminomethylindoles (Umifenovir analogs). The sulfoxide is converted to the aldehyde, then subjected to reductive amination.

HIV-1 (NNRTIs)

-

Mechanism: Non-nucleoside reverse transcriptase inhibitors often require a hydrophobic core (indole) with a polar "wing" (sulfoxide/sulfone) to interact with the NNRTI binding pocket residues (e.g., Lys101).

-

Workflow: The sulfoxide itself is screened as a chiral pharmacophore. Enantiomeric separation (Chiral HPLC) is required, as the (R)- and (S)-sulfoxides often exhibit differential binding affinities.

Figure 2: Decision matrix for utilizing the intermediate in specific viral indications.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Sulfone Content | Temperature spike during addition; Excess oxidant. | Keep T < 5°C strictly. Verify stoichiometry (1.05 eq max). |

| Low Yield | Product water solubility; Incomplete extraction. | The sulfoxide is polar. Use DCM/MeOH (9:1) for extraction or salt out the aqueous phase. |

| Dark Product | Indole polymerization. | Perform reaction in the dark (indoles are light sensitive). Use inert atmosphere ( |

| Pummerer Failure | Wet intermediate. | Dry sulfoxide thoroughly under high vacuum ( |

References

-

Indole Antivirals (Influenza): Semenova, N., et al. (2021).[1] "3-Indoleacetonitrile Is Highly Effective in Treating Influenza A Virus Infection In Vitro and In Vivo."[1] Viruses.[1][2][3][4][5]

-

Selective Oxidation Protocol: Zou, J., et al. (2015).[6] "DMSO as oxidant and sulfenylating agent for metal-free oxidation and methylthiolation of alcohol-containing indoles."[6][7] RSC Advances.

-

Pummerer Rearrangement Utility: Bur, S. K., & Padwa, A. (2004). "The Pummerer Reaction: Methodology and Strategy for the Synthesis of Heterocyclic Compounds." Chemical Reviews.

-

Broad Spectrum Indoles: Xu, Z., et al. (2022). "Indole-3-carbinol in vitro antiviral activity against SARS-Cov-2 virus."[3][8] Pharmaceuticals.

Sources

- 1. mdpi.com [mdpi.com]

- 2. journals.asm.org [journals.asm.org]

- 3. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. actanaturae.ru [actanaturae.ru]

- 5. Antiviral Activity of 3-Methyleneoxindole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DMSO as oxidant and sulfenylating agent for metal-free oxidation and methylthiolation of alcohol-containing indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Note: Solvent Selection and Recrystallization Protocol for 3-(Methylsulfinyl)-1H-indole

Abstract